N-(5-amino-3-chloro-2-pyridinyl)-N-methylamine
Description
Context within Pyridine (B92270) Chemistry and Aminopyridine Derivatives
N-(5-amino-3-chloro-2-pyridinyl)-N-methylamine is a multi-substituted pyridine derivative. The pyridine ring is a fundamental heterocyclic scaffold in organic chemistry, known for its presence in numerous natural products, pharmaceuticals, and functional materials. rsc.orgacsgcipr.org The electronic properties of the pyridine ring are influenced by the nitrogen heteroatom, which makes the ring electron-deficient compared to benzene. This inherent electronic nature, combined with the effects of various substituents, dictates the reactivity and potential applications of its derivatives.
The subject compound features three key substituents on the pyridine core: a chloro group at the 3-position, an amino group at the 5-position, and an N-methylamino group at the 2-position. Aminopyridines, as a class, are essential building blocks in medicinal chemistry and are known to interact with various biological targets. rsc.orgnih.gov The presence of amino groups on the pyridine ring significantly influences its chemical reactivity, often facilitating further functionalization. For instance, 2-aminopyridine (B139424) is a widely used precursor for the synthesis of a variety of biologically active molecules. rsc.org
The chlorine atom at the 3-position further modifies the electronic landscape of the pyridine ring and serves as a potential site for nucleophilic substitution or cross-coupling reactions, although direct displacement of a chloro group on a pyridine ring can require harsh conditions unless activated by other ring substituents. thieme-connect.com The relative positions of the substituents (2, 3, and 5) create a specific substitution pattern that is crucial for its potential use in constructing more complex molecular architectures. The synthesis of such multi-substituted pyridines can be achieved through various methodologies, often starting from simpler pyridine precursors or by constructing the pyridine ring from acyclic starting materials. nih.govnih.gov
Significance as a Research Compound and Synthetic Intermediate
The primary significance of this compound in a research context lies in its potential as a versatile synthetic intermediate. The presence of multiple reactive sites allows for a range of chemical transformations, making it a valuable building block for the synthesis of more complex heterocyclic compounds.
The free amino group at the 5-position can be readily acylated, alkylated, or used in the formation of other nitrogen-containing functional groups. Similarly, the N-methylamino group at the 2-position offers a handle for further synthetic modifications. The N-methylation of aminopyridines is a known strategy to modulate the physicochemical properties of molecules in drug discovery. pnu.ac.irrsc.org
The chloro substituent, while generally less reactive towards nucleophilic aromatic substitution on an unactivated pyridine ring, can participate in various transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of carbon-based or heteroatomic substituents at the 3-position, further expanding the molecular diversity that can be generated from this intermediate.
Given that aminopyridine scaffolds are prevalent in a wide range of biologically active compounds, including potential inhibitors for enzymes like BACE1 and CDK8, it is plausible that this compound could serve as a key intermediate in the synthesis of novel pharmaceutical candidates. nih.govacs.org Its multi-functionality allows for the systematic modification of different parts of the molecule, which is a crucial aspect of structure-activity relationship (SAR) studies in drug development.
Below is a data table summarizing the key structural features of this compound.
| Feature | Description |
| Core Structure | Pyridine |
| Substituent at C2 | N-methylamino group |
| Substituent at C3 | Chloro group |
| Substituent at C5 | Amino group |
| Potential Reactivity | N-acylation, N-alkylation, nucleophilic aromatic substitution, cross-coupling reactions |
| Likely Application | Synthetic intermediate in medicinal chemistry and materials science |
Properties
IUPAC Name |
3-chloro-2-N-methylpyridine-2,5-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c1-9-6-5(7)2-4(8)3-10-6/h2-3H,8H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJNNOVZXUAUBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=N1)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801284316 | |
| Record name | 3-Chloro-N2-methyl-2,5-pyridinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801284316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
813424-20-3 | |
| Record name | 3-Chloro-N2-methyl-2,5-pyridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=813424-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-N2-methyl-2,5-pyridinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801284316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Chemistry of N 5 Amino 3 Chloro 2 Pyridinyl N Methylamine
Established Synthetic Pathways for N-(5-amino-3-chloro-2-pyridinyl)-N-methylamine
Established synthetic routes to this compound often rely on a building-block approach, starting from commercially available or readily accessible chloropyridines. The key challenge lies in the sequential and regioselective introduction of the amino and methylamino groups.
The functionalization of the pyridine (B92270) ring is foundational to the synthesis of the target compound. A common strategy begins with a pyridine scaffold containing leaving groups, such as chlorine atoms, and electron-withdrawing groups, like a nitro group, to direct the substitution reactions. A highly useful precursor for this synthesis is 2,3-dichloro-5-nitropyridine (B1272384). The presence of the nitro group at the 5-position and chlorine atoms at the 2- and 3-positions activates the ring for nucleophilic aromatic substitution. The electron-withdrawing nature of the nitro group significantly influences the reactivity and regioselectivity of subsequent substitution steps.
Another approach involves the functionalization of simpler, substituted pyridines. For instance, starting with 2-aminopyridine (B139424), a sequence of nitrification, chlorination, and subsequent amination steps can be envisioned to build the required substitution pattern. researchgate.net
The introduction of the N-methylamino group at the C2 position and the amino group at the C5 position is a critical phase of the synthesis. A widely used method involves the reduction of a nitro group to an amino group. This transformation is typically achieved late in the synthetic sequence. For instance, a precursor like N-(3-chloro-5-nitro-2-pyridinyl)-N-methylamine can be reduced to the target compound.
The introduction of the N-methylamino group is often accomplished via nucleophilic substitution of a chlorine atom on an activated pyridine ring. A common precursor, 2-chloro-3-nitropyridine, can be reacted with gaseous methylamine in a solvent like tetrahydrofuran to yield N-methylamino-3-nitropyridine. prepchem.com In a more complex substrate like 2,3-dichloro-5-nitropyridine, the chlorine at the C2 position is more activated towards nucleophilic attack than the chlorine at C3, allowing for selective substitution by methylamine.
The direct introduction of an amino group can be achieved through palladium-catalyzed amination reactions using ammonia surrogates or through the reduction of a nitro substituent. acs.org The latter is often preferred due to its high efficiency and selectivity.
A logical and established synthetic pathway for this compound involves a two-step process starting from 2,3-dichloro-5-nitropyridine.
Selective Amination: The first step is the regioselective nucleophilic aromatic substitution of the C2 chlorine with methylamine. The higher reactivity of the C2 position in such systems directs the methylamine to displace the chloride at this position preferentially, yielding N-(3-chloro-5-nitro-2-pyridinyl)-N-methylamine. This reaction is typically carried out in a suitable solvent at moderate temperatures.
Nitro Group Reduction: The second key step is the reduction of the nitro group at the C5 position to an amino group. This is a standard transformation in organic synthesis and can be accomplished using various reagents. Common methods include catalytic hydrogenation with palladium on carbon (Pd/C) or using reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid. This step yields the final product, this compound.
Table 1: Key Precursor Transformations
| Starting Material | Reagents and Conditions | Intermediate/Product | Transformation |
| 2,3-Dichloro-5-nitropyridine | Methylamine (CH₃NH₂), Solvent (e.g., THF, Ethanol) | N-(3-chloro-5-nitro-2-pyridinyl)-N-methylamine | Selective nucleophilic substitution of the C2-chloro group. |
| N-(3-chloro-5-nitro-2-pyridinyl)-N-methylamine | H₂, Pd/C or SnCl₂/HCl or Fe/CH₃COOH | This compound | Reduction of the C5-nitro group to an amino group. |
Advanced Synthetic Approaches and Chemo/Regioselectivity
More advanced synthetic methods offer alternative routes that can provide improved yields, milder reaction conditions, and greater control over selectivity. These often involve transition-metal-catalyzed reactions or a deeper understanding of the factors governing SNAr selectivity.
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in pyridine chemistry. pearson.com The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly when activated by additional electron-withdrawing groups. nih.gov In precursors like 2,3-dichloro-5-nitropyridine, the nitro group strongly deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution.
The regioselectivity of SNAr reactions on dichloropyridines is governed by the electronic environment of the carbon atoms attached to the chlorine. The C2 and C4 positions of the pyridine ring are generally more electron-deficient and thus more susceptible to nucleophilic attack than the C3 position. The presence of an electron-withdrawing group at C5 further enhances the reactivity at the C2 position. Computational studies and experimental evidence show that nucleophilic attack occurs preferentially at the position that best stabilizes the negative charge in the Meisenheimer intermediate. researchgate.net For 2,3-dichloro-5-nitropyridine, attack at C2 is favored, leading to the desired regioselectivity for the introduction of the methylamino group. wuxiapptec.comresearchgate.net
Table 2: Regioselectivity in SNAr Reactions of Dichloropyridines
| Substrate | Nucleophile | Major Product Position of Substitution | Rationale |
| 2,3-Dichloropyridine | Amine | C2 | Inherent higher electrophilicity of C2 over C3. |
| 2,3-Dichloro-5-nitropyridine | Amine | C2 | Strong activation by the C5-nitro group enhances the electrophilicity of the C2 position significantly. researchgate.net |
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the formation of carbon-nitrogen bonds. wiley.com This methodology is highly effective for the amination of aryl and heteroaryl chlorides, which are often less reactive than the corresponding bromides or iodides. acs.org
This approach can be applied to the synthesis of this compound. Starting with 2,3-dichloro-5-nitropyridine, a selective Buchwald-Hartwig amination could be employed to introduce the methylamino group. The regioselectivity of this reaction on dihalopyridines can be controlled by the choice of palladium catalyst, ligand, and reaction conditions. researchgate.net Specifically designed phosphine ligands can direct the catalytic cycle to favor C-N bond formation at one position over another. wiley.com
While SNAr reactions rely on the inherent electronic properties of the substrate, palladium-catalyzed reactions offer an alternative pathway where selectivity is dictated by the catalyst system. This can be particularly useful for substrates where the intrinsic reactivity does not favor the desired isomer. Following the palladium-catalyzed introduction of the methylamino group to form N-(3-chloro-5-nitro-2-pyridinyl)-N-methylamine, the subsequent reduction of the nitro group would proceed as previously described. researchgate.net
Multi-Component Reactions and One-Pot Syntheses
Multi-component reactions (MCRs) and one-pot syntheses offer efficient and atom-economical routes to complex molecules from simple precursors in a single step, thus minimizing waste and simplifying purification processes. While specific multi-component reactions for the direct synthesis of this compound are not extensively documented, the synthesis of substituted pyridines through such methods is a well-established field. These reactions often involve the condensation of aldehydes, ketones, and ammonia sources to construct the pyridine ring.
One-pot methodologies for the synthesis of related substituted pyridines have been developed. For instance, a one-pot, three-component cyclocondensation process can be employed to prepare polysubstituted pyridines. This often involves the modification of traditional reactions like the Bohlmann-Rahtz pyridine synthesis, which combines a 1,3-dicarbonyl compound, ammonia, and an alkynone. Such a strategy allows for the controlled introduction of various substituents onto the pyridine core.
A plausible one-pot approach to a precursor of this compound could involve the reaction of a suitable dicarbonyl compound with an amine and a chlorinating agent, followed by amination. A hypothetical one-pot synthesis is detailed in the table below.
| Step | Reactants | Reagents and Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | 1,3-dicarbonyl precursor, Methylamine | Condensation | Enamine intermediate |
| 2 | Enamine intermediate, Malononitrile | Michael addition, Cyclization | Substituted dihydropyridine |
| 3 | Substituted dihydropyridine | Chlorinating agent (e.g., NCS), Oxidation | Chlorinated pyridine derivative |
| 4 | Chlorinated pyridine derivative | Nitration, Reduction | This compound |
Chemical Transformations and Derivatization Strategies
The chemical reactivity of this compound is dictated by the interplay of the electron-donating amino groups and the electron-withdrawing chloro substituent on the pyridine ring.
The two amino groups on the pyridine ring, one primary (at C5) and one secondary (at C2), exhibit different nucleophilic characteristics. The 2-amino group is directly attached to the carbon bearing the chloro substituent, which can influence its reactivity. The chloro group at the 3-position is susceptible to nucleophilic substitution, although this typically requires harsh conditions or metal catalysis due to the electron-rich nature of the pyridine ring.
Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, have proven to be a valuable strategy for the selective introduction of amines on dichloropyridines. organic-chemistry.orggoogle.comchemicalbook.com This methodology could be applied to this compound to further functionalize the molecule by replacing the chloro group with another amino moiety.
| Functional Group | Position | Type of Reaction | Potential Reagents | Product Type |
|---|---|---|---|---|
| Amino | C5 | Acylation, Alkylation, Diazotization | Acyl chlorides, Alkyl halides, NaNO₂/HCl | Amides, Alkylated amines, Diazonium salts |
| N-methylamino | C2 | Acylation | Acyl chlorides, Anhydrides | Amides |
| Chloro | C3 | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides (with Pd catalyst) | Diamino-pyridines, Alkoxy-pyridines |
Selective manipulation of the functional groups in this compound allows for the synthesis of a diverse range of derivatives. The differential reactivity of the primary and secondary amino groups is key to achieving selectivity.
Selective N-Acylation: The primary amino group at the C5 position is generally more sterically accessible and can be selectively acylated in the presence of the secondary N-methylamino group at the C2 position under controlled conditions. The use of bulky acylating agents or specific reaction conditions can enhance this selectivity. organic-chemistry.org
Selective N-Alkylation: Similar to acylation, selective N-alkylation of the C5-amino group can be achieved. However, over-alkylation to form tertiary amines is a common side reaction that needs to be controlled. researchgate.net
Modification of the Chloro Group: The chloro substituent can be converted to other functional groups through transition metal-catalyzed cross-coupling reactions. For instance, a Suzuki coupling could introduce an aryl or alkyl group at the C3 position, while a Sonogashira coupling could install an alkyne moiety.
| Starting Material | Reaction | Reagents and Conditions | Major Product |
|---|---|---|---|
| This compound | Selective N-Acylation | Acetyl chloride (1 eq.), Pyridine, 0 °C | N-(5-acetamido-3-chloro-2-pyridinyl)-N-methylamine |
| This compound | Selective N-Alkylation | Methyl iodide (1 eq.), K₂CO₃, Acetonitrile | N-(3-chloro-5-(methylamino)-2-pyridinyl)-N-methylamine |
| This compound | Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O | N-(5-amino-3-phenyl-2-pyridinyl)-N-methylamine |
The synthesis of analogues of this compound is crucial for investigating structure-activity relationships (SAR), particularly in the context of drug discovery. nih.govucsd.edu By systematically modifying the substituents on the pyridine ring, researchers can probe the molecular interactions that govern the biological activity of these compounds. nih.govucsd.edu
A common strategy involves the synthesis of a library of compounds where the substituents at the C2, C3, and C5 positions are varied. For example, the N-methyl group at the C2 position could be replaced with other alkyl or aryl groups. The chloro group at C3 could be substituted with different halogens or other electron-withdrawing or -donating groups. The amino group at C5 could be acylated or alkylated with a variety of substituents.
A study on 3,5-diamino-piperidine derivatives, which share a similar structural motif, demonstrated that modifications to the amino groups significantly impact their biological activity as translation inhibitors. nih.govucsd.edu This highlights the importance of the amino functionalities for potential biological interactions.
| Analogue | Modification from Parent Compound | Synthetic Strategy |
|---|---|---|
| N-(5-amino-3-bromo-2-pyridinyl)-N-methylamine | Chloro at C3 replaced with Bromo | Starting from a brominated pyridine precursor |
| N-(5-amino-3-chloro-2-pyridinyl)-N-ethylamine | N-methyl at C2 replaced with N-ethyl | Alkylation of 3-chloro-2,5-diaminopyridine with ethyl halide |
| N-(5-benzamido-3-chloro-2-pyridinyl)-N-methylamine | Acylation of C5-amino group with benzoyl chloride | Selective acylation of the parent compound |
| N-(3-chloro-5-(dimethylamino)-2-pyridinyl)-N-methylamine | Alkylation of C5-amino group | Exhaustive methylation of the parent compound |
Structural Elucidation and Conformational Analysis
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are invaluable tools for probing the structural features and dynamic behavior of molecules in various states. The following subsections discuss the application of key spectroscopic techniques to the study of N-(5-amino-3-chloro-2-pyridinyl)-N-methylamine.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the connectivity of atoms within a molecule and for studying its dynamic processes. Through the analysis of chemical shifts, coupling constants, and relaxation phenomena, a detailed picture of the molecular structure in solution can be obtained.
Despite a comprehensive search of scientific literature, detailed experimental ¹H and ¹³C NMR data specifically for this compound have not been found in published studies. Therefore, a complete assignment of proton and carbon resonances and an analysis of the molecule's dynamic properties based on experimental NMR data cannot be presented at this time.
Interactive Data Table: Hypothetical ¹H NMR Data No experimental data available.
Interactive Data Table: Hypothetical ¹³C NMR Data No experimental data available.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and studying intermolecular interactions, such as hydrogen bonding.
A thorough review of published research did not yield any specific experimental IR or Raman spectra for this compound. Consequently, a detailed analysis of its vibrational modes and the identification of characteristic absorption bands for its functional groups based on experimental data are not possible.
Interactive Data Table: Characteristic Vibrational Frequencies No experimental data available.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule, providing insights into its electronic structure and optical properties. The absorption maxima (λmax) and molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum.
There is no available published UV-Vis spectroscopic data for this compound. As a result, a discussion of its electronic transitions and the characterization of its optical properties based on experimental findings cannot be provided.
Interactive Data Table: Electronic Transition Data No experimental data available.
X-ray Crystallography and Solid-State Analysis
Elucidation of Molecular Conformation and Stereochemistry
A crystal structure would reveal the exact conformation of the N-methylamine and amino groups relative to the chloropyridine ring, as well as the planarity of the pyridine (B92270) ring itself.
However, a comprehensive search of crystallographic databases and the scientific literature did not uncover any published single-crystal X-ray diffraction data for this compound. Therefore, a definitive experimental elucidation of its solid-state molecular conformation and stereochemistry is not currently possible.
Interactive Data Table: Key Crystallographic Parameters No experimental data available.
Analysis of Intermolecular Interactions and Crystal Packing
The analysis of a crystal structure also allows for a detailed examination of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the crystal packing arrangement.
As no crystal structure data for this compound has been reported, an analysis of its intermolecular interactions and crystal packing in the solid state cannot be conducted.
Computational Chemistry and Molecular Modeling
Computational modeling provides a theoretical framework to predict and analyze the behavior of molecules at an atomic level. For a molecule like this compound, these methods could elucidate its three-dimensional structure, electronic properties, and potential conformations, which are critical for understanding its chemical reactivity and biological interactions.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of a chemical compound, DFT calculations can determine the optimized molecular geometry, corresponding to the lowest energy state of the molecule.
From this optimized structure, a wealth of information can be derived. The electronic structure, including the distribution of electron density, can be visualized to identify electron-rich and electron-deficient regions, which are key to predicting sites of reactivity. Furthermore, DFT can calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's chemical stability and reactivity.
Vibrational frequency analysis is another significant output of DFT calculations. The computed vibrational spectra (infrared and Raman) can be compared with experimental data to confirm the molecular structure. Each vibrational mode corresponds to a specific type of bond stretching, bending, or twisting within the molecule.
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By simulating the molecule's behavior over a period of time, MD allows for the exploration of its conformational space—the full range of three-dimensional shapes the molecule can adopt by rotating around its single bonds.
For this compound, MD simulations would reveal the preferred conformations in different environments (e.g., in a vacuum or in a solvent). Understanding the conformational flexibility is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific shape to bind to a biological target. The simulations would provide insights into the relative energies of different conformers and the energy barriers between them.
Molecular descriptors are numerical values that characterize the properties of a molecule. They are widely used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies to predict the biological activity and physicochemical properties of compounds.
Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule that arises from polar atoms (usually oxygen and nitrogen) and their attached hydrogens. It is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration.
LogP , the logarithm of the partition coefficient between n-octanol and water, is a measure of a molecule's hydrophobicity or lipophilicity. This descriptor is critical for predicting how a compound will distribute itself within a biological system.
While specific, experimentally validated or computationally derived values for this compound are not available in the searched literature, the table below illustrates the kind of data that would be generated from such predictions.
| Descriptor | Predicted Value | Significance |
| TPSA | Data not available | Predicts membrane permeability and oral bioavailability. |
| LogP | Data not available | Indicates the lipophilicity of the compound, affecting absorption and distribution. |
Biological Activities and Mechanistic Studies
Investigation of Bioactive Potential
The evaluation of a novel chemical entity's bioactive potential is a foundational step in pharmaceutical research. This typically involves screening the compound against a variety of biological targets to identify any significant activity.
Antimicrobial Research Pathways
The search for new antimicrobial agents is a critical area of research. Compounds containing pyridine (B92270) and amine functionalities are often explored for their potential to inhibit the growth of pathogenic microorganisms. Research in this area would typically involve determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of N-(5-amino-3-chloro-2-pyridinyl)-N-methylamine against a panel of clinically relevant bacteria and fungi. However, there is no specific research available that details the antimicrobial screening or activity of this compound.
Anticancer Research Pathways and Enzyme Inhibition
Many pyridine-containing compounds have been investigated for their potential as anticancer agents due to their ability to interact with various biological targets involved in cancer progression. A typical investigation would involve screening this compound against a panel of human cancer cell lines to assess its cytotoxic and antiproliferative effects. Subsequent studies would aim to identify the specific molecular targets, such as kinases or other enzymes, that are inhibited by the compound. At present, there are no published studies focusing on the anticancer properties or enzyme inhibition profile of this compound.
Elucidation of Molecular Mechanisms of Action
Understanding the precise molecular mechanism by which a compound exerts its biological effects is crucial for its development as a therapeutic agent. This involves detailed studies at the molecular and cellular levels.
Enzyme Inhibition and Modulator Activity Studies
Should initial screenings indicate potential therapeutic activity, further research would focus on identifying and characterizing the specific enzymes that this compound may inhibit or modulate. This would involve kinetic studies to determine the mode of inhibition and the potency of the compound. Currently, there is a lack of research data on the enzyme inhibition or modulation activities of this compound.
Receptor Binding and Ligand-Target Interactions
Investigating the interaction of a compound with specific cellular receptors is another key aspect of mechanistic studies. Techniques such as radioligand binding assays and surface plasmon resonance would be employed to determine the binding affinity and kinetics of this compound to its potential protein targets. There are currently no available studies that describe the receptor binding profile or ligand-target interactions of this compound.
Modulation of Biochemical Pathways
The ultimate biological effect of a compound is often the result of its modulation of one or more biochemical pathways. Elucidating these effects typically involves techniques such as Western blotting, qPCR, and metabolomics to study the downstream consequences of target engagement by this compound. As with the other areas of study, there is no specific information available regarding the modulation of biochemical pathways by this particular compound.
Information regarding the biological activities and mechanistic studies of the chemical compound "this compound" is not available in the public domain.
A comprehensive and thorough search of scientific literature and databases has been conducted to gather information on the structure-activity relationship (SAR) studies, rational design, and in silico modeling of "this compound". Despite these efforts, no specific research, data, or publications detailing these aspects for this particular compound could be located.
The methodologies outlined in the request, such as SAR studies, rational design for enhanced selectivity and potency, and in silico docking, are standard and crucial practices in the field of drug discovery and medicinal chemistry. researchgate.netrsc.orgmdpi.com These approaches are widely used to understand how the chemical structure of a compound influences its biological activity and to design more effective and specific therapeutic agents. nih.govnih.gov
Investigations into the structure-activity relationships of broader classes of related compounds, such as substituted pyridines and aminopyridines, have been a subject of scientific inquiry. nih.govnih.gov These studies explore how different substituents on the pyridine ring affect the biological properties of the molecules. mdpi.comnih.gov Similarly, the rational design and in silico modeling of various pyridine and aminopyridine derivatives are actively pursued to develop new therapeutic agents for a range of diseases. researchgate.netrsc.orgnih.gov Computational methods like molecular docking are frequently employed to predict the interaction between a ligand and a protein target at the molecular level. nih.govresearchgate.net
However, it is important to emphasize that these studies are on distinct, albeit structurally related, compounds. The specific findings from these research efforts cannot be accurately and responsibly extrapolated to "this compound". Each compound possesses a unique profile of biological activity and interaction with molecular targets that must be determined through direct experimental and computational investigation.
Applications As a Building Block in Complex Chemical Synthesis
Precursor in Pharmaceutical Synthesis
The aminopyridine core is a well-established pharmacophore found in numerous biologically active compounds. N-(5-amino-3-chloro-2-pyridinyl)-N-methylamine and its structural analogs serve as critical starting materials in the synthesis of novel drugs, particularly in the field of oncology.
The development of new medicines often relies on modular synthetic approaches where key intermediates, or building blocks, are combined to produce a final active pharmaceutical ingredient. Substituted 2-aminopyridines are frequently employed in this capacity. For instance, in the creation of kinase inhibitors, the pyridine (B92270) ring can act as a bioisostere for other aromatic systems, while the amino group provides a convenient handle for coupling with other molecular fragments. The chloro-substituent can be used to modulate the electronic properties of the ring or serve as a site for further chemical modification through cross-coupling reactions, enabling the fine-tuning of a drug candidate's potency and selectivity.
A prominent example of the utility of aminopyridine scaffolds is in the research and development of Checkpoint Kinase 1 (CHK1) inhibitors, which are of interest as potential anti-cancer agents. acs.org CHK1 plays a crucial role in the DNA damage response pathway, and its inhibition can enhance the efficacy of chemotherapy. nih.gov
Researchers have successfully developed potent and selective CHK1 inhibitors by employing a hybridization strategy, combining structural elements from different lead compounds. acs.org This approach led to the creation of a novel series of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles. acs.orgnih.gov The synthesis of these complex molecules involves coupling a substituted aminopyridine with a pyrazine (B50134) core. The pyridine moiety is essential for achieving high potency and selectivity. nih.gov While the cited research may not use this compound directly, this compound represents a key structural motif that is central to the activity of this class of inhibitors. The data below illustrates the structure-activity relationship (SAR) for a series of CHK1 inhibitors featuring a substituted pyridine ring.
Table 1: In Vitro Activity of Selected Pyridin-2-ylamino Pyrazine CHK1 Inhibitors
| Compound | 5-Substituent on Pyridine Ring | CHK1 Inhibition IC₅₀ (nM) | Cellular Checkpoint Abrogation IC₅₀ (nM) |
|---|---|---|---|
| 8 | -CO₂Me | 2.5 | 60 |
| 13 | -H | 180 | 1200 |
| 14 | -Cl | 1.8 | 39 |
| 19 | -3-Fluorophenyl | 10 | 180 |
| 26 (CCT244747) | -SMe | 1.3 | 47 |
Data sourced from research on 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles. nih.gov
Intermediate in Agrochemical Development
In the agrochemical sector, substituted pyridines are integral to the design of modern pesticides and herbicides. The unique electronic and steric properties conferred by substituents on the pyridine ring can lead to compounds with high efficacy against target pests and low toxicity to non-target organisms.
The pyridine ring is a common feature in a wide range of agrochemicals, including insecticides, fungicides, and herbicides. nih.gov this compound serves as an important synthon, or synthetic equivalent, for introducing the 5-amino-3-chloropyridine moiety into a target molecule. The synthesis of picolinic acid herbicides, for example, often involves building upon a substituted pyridine core to achieve the desired spectrum of weed control. mdpi.comgoogle.com The presence of both a chlorine atom and an amino group allows for sequential, regioselective reactions, providing a robust pathway to the desired final product.
One of the most significant applications of this chemical scaffold is in the synthesis of the insecticide Chlorantraniliprole. lookchem.com Chlorantraniliprole is the first member of the anthranilic diamide (B1670390) class of insecticides and acts as a potent activator of insect ryanodine (B192298) receptors. lookchem.comnih.gov Its chemical structure is 3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide. nih.gov
The synthesis of Chlorantraniliprole involves the coupling of two key intermediates: 2-amino-5-chloro-N,3-dimethylbenzamide and 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. google.compatsnap.comgoogle.com The latter intermediate is constructed using a 2-amino-3-chloropyridine (B188170) derivative as a starting material. The 3-chloropyridin-2-yl group is critical for the molecule's insecticidal activity. Therefore, building blocks like this compound are fundamental to the production of this important crop protection agent.
Table 2: Key Intermediates in the Synthesis of Chlorantraniliprole
| Intermediate Name | Chemical Structure | Role in Synthesis |
|---|---|---|
| 2-Amino-3-chloropyridine (or related precursor) | Substituted Pyridine | Provides the essential 1-(3-chloro-2-pyridinyl) moiety. |
| 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | Pyrazole-Carboxylic Acid | One of the two primary fragments for the final coupling reaction. patsnap.com |
Scaffold Exploration and Privileged Structures
In medicinal and agrochemical research, certain molecular frameworks, known as "privileged structures," appear frequently in biologically active compounds. The substituted aminopyridine core, as exemplified by this compound, can be considered such a scaffold. Its structural rigidity, combined with the capacity for multiple, specific interactions with biological targets, makes it an ideal starting point for drug and pesticide discovery.
Researchers can systematically modify the substituents on this scaffold to explore the chemical space around a biological target. For example, the amino group can be acylated, alkylated, or used in coupling reactions to attach various side chains. The chloro group can be substituted via nucleophilic aromatic substitution or used in palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. This synthetic tractability allows for the generation of large libraries of analogs, which can be screened to identify compounds with optimized activity, selectivity, and pharmacokinetic properties. The discovery of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide as a novel scaffold active against cancer cells demonstrates the power of exploring such privileged structures to develop new therapeutic agents. nih.gov
The Pyridine Ring as a Versatile Pharmacophore
The pyridine nucleus is a well-established pharmacophore in drug design, and the scaffold of this compound is no exception. A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups of a molecule that is responsible for its biological activity. The 2-aminopyridine (B139424) moiety, a key feature of this compound, is a recognized "privileged structure" in medicinal chemistry, known for its ability to bind to a variety of biological targets with high affinity.
The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to biological macromolecules such as enzymes and receptors. Furthermore, the amino groups on the pyridine ring can serve as hydrogen bond donors, further enhancing the molecule's ability to interact with biological targets. For instance, the 2-aminopyridine scaffold is a common feature in many kinase inhibitors, where it often forms key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site.
The chloro substituent on the pyridine ring can also play a significant role in modulating the compound's properties. It can influence the electronic nature of the ring, affecting its reactivity and the pKa of the nitrogen atoms. Additionally, the chlorine atom can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.
The strategic combination of these features within the this compound molecule makes its pyridine ring a highly versatile pharmacophore, providing a foundation for the design of potent and selective therapeutic agents.
Hybridization of Chemical Scaffolds for Novel Architectures
The concept of molecular hybridization in drug design involves the combination of two or more different pharmacophoric units to create a new hybrid molecule with potentially enhanced biological activity or a modified pharmacological profile. This compound is an excellent starting material for the synthesis of such hybrid molecules due to its inherent reactivity and the presence of multiple functional groups.
One common strategy involves the use of this compound to construct fused heterocyclic systems. The diamino-functionality of the molecule allows for cyclization reactions with various reagents to form fused pyrimidine (B1678525) rings, leading to the formation of pyridopyrimidines. These fused ring systems are of significant interest in medicinal chemistry as they are present in numerous biologically active compounds. The specific substitution pattern of the starting material can direct the regioselectivity of these cyclization reactions, allowing for the synthesis of specific isomers.
For example, the reaction of this compound with appropriate dicarbonyl compounds or their equivalents can lead to the formation of novel pyridopyrimidine scaffolds. These scaffolds can then be further functionalized to explore their structure-activity relationships (SAR) for various biological targets.
Environmental Research Perspectives on N 5 Amino 3 Chloro 2 Pyridinyl N Methylamine
Q & A
Q. What are the common synthetic routes for N-(5-amino-3-chloro-2-pyridinyl)-N-methylamine, and what are their respective yields and limitations?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, halogenated pyridine precursors (e.g., 3-chloro-5-bromo-2-aminopyridine) can undergo methylamine substitution under controlled pH and temperature (40–60°C) to introduce the methylamine group . Alternatively, Buchwald-Hartwig amination using palladium catalysts (e.g., Pd(OAc)₂ with Xantphos) enables C–N bond formation between aryl halides and methylamine derivatives, though yields may vary (50–80%) due to competing side reactions like dehalogenation . Limitations include regioselectivity challenges and purification difficulties due to polar byproducts.
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?
- Methodological Answer :
- ¹H/¹³C NMR : Look for aromatic proton signals in the δ 7.0–8.5 ppm range (pyridine ring) and a singlet for the methylamine group (δ 2.8–3.2 ppm). Chlorine and amino substituents deshield adjacent protons, causing splitting patterns .
- IR Spectroscopy : N–H stretching (3300–3500 cm⁻¹) for the amino group and C–Cl vibrations (~600 cm⁻¹) confirm substituents .
- Mass Spectrometry : Molecular ion peaks at m/z 171–173 (accounting for chlorine isotopes) and fragments corresponding to loss of NHCH₃ or Cl .
Q. How can researchers ensure purity during synthesis, given the compound’s polar nature?
- Methodological Answer : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) or silica gel chromatography (eluent: 5–10% methanol in dichloromethane) to separate polar impurities. Monitor purity via TLC (Rf ~0.3 in 9:1 DCM/MeOH) and confirm with ≥95% HPLC area-under-curve . Recrystallization from ethanol/water mixtures improves crystalline purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance regioselectivity in the synthesis of this compound derivatives?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states for nucleophilic substitution, favoring substitution at the 2-position .
- Catalyst Tuning : Pd-based catalysts with bulky ligands (e.g., t-BuXPhos) suppress off-target coupling in cross-coupling reactions .
- Temperature Control : Lower temperatures (0–25°C) reduce side reactions, while microwave-assisted synthesis accelerates regioselective amination .
Q. What strategies can resolve discrepancies between theoretical and observed spectroscopic data for this compound?
- Methodological Answer :
- Computational Modeling : Use density functional theory (DFT) to simulate NMR spectra (e.g., B3LYP/6-31G*) and compare with experimental data. Deviations >0.5 ppm may indicate incorrect tautomerization or solvent effects .
- X-ray Crystallography : Resolve structural ambiguities (e.g., substituent positions) by growing single crystals from ethyl acetate/hexane mixtures and analyzing unit cell parameters .
Q. How can researchers address conflicting bioactivity results in studies involving this compound?
- Methodological Answer :
- Assay Standardization : Control variables like solvent (DMSO concentration ≤1%), cell line passage number, and incubation time to minimize variability .
- Purity Verification : Re-test the compound after HPLC purification to rule out impurity-driven effects .
- Dose-Response Curves : Perform EC₅₀/IC₅₀ studies across 3–5 independent replicates to confirm activity trends .
Q. What safety protocols are recommended when handling intermediates in the synthesis of this compound, given limited toxicological data?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
